Molecular Architecture and Synthetic Utility of 1-Phenyl-1H-Imidazol-4-Amine Hydrochloride: A Core Intermediate in USP30 Inhibitor Development
Molecular Architecture and Synthetic Utility of 1-Phenyl-1H-Imidazol-4-Amine Hydrochloride: A Core Intermediate in USP30 Inhibitor Development
Executive Summary
In the landscape of modern neurodegenerative and oncological drug discovery, targeting mitochondrial dynamics has emerged as a highly promising therapeutic strategy. Central to this is the inhibition of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitylating enzyme localized to the mitochondrial outer membrane [3]. The compound 1-phenyl-1H-imidazol-4-amine hydrochloride serves as a critical, highly functionalized building block in the synthesis of cyano-substituted heterocycles that act as potent USP30 inhibitors [2].
This technical guide provides an in-depth analysis of the molecular structure, physicochemical properties, and synthetic handling of 1-phenyl-1H-imidazol-4-amine hydrochloride, grounded in field-proven methodologies and analytical validation.
Molecular Structure and Physicochemical Profiling
Structural Architecture
The core structure of 1-phenyl-1H-imidazol-4-amine consists of an electron-rich imidazole ring substituted with a phenyl group at the N1 position and a primary amine at the C4 position.
Causality of the Hydrochloride Salt: From an experimental standpoint, free 4-aminoimidazoles are notoriously unstable. The electron-donating nature of the imidazole ring makes the primary amine highly susceptible to rapid atmospheric oxidation and polymerization. By isolating the compound as a hydrochloride salt , the amine (or the imidazole nitrogen) is protonated. This drastically reduces the electron density of the ring system, shifting the molecule from a transient, air-sensitive intermediate to a bench-stable solid suitable for long-term storage and precise stoichiometric weighing in subsequent coupling reactions.
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters of both the free base and the hydrochloride salt[1].
| Property | Free Base | Hydrochloride Salt |
| IUPAC Name | 1-phenylimidazol-4-amine | 1-phenyl-1H-imidazol-4-amine hydrochloride |
| CAS Registry Number | 158688-63-2 | 1821666-85-6 |
| Molecular Formula | C₉H₉N₃ | C₉H₁₀ClN₃ (C₉H₉N₃·HCl) |
| Molecular Weight | 159.19 g/mol | 195.65 g/mol |
| Exact Mass | 159.0796 Da | 195.0563 Da |
| SMILES String | C1=CC=C(C=C1)N2C=C(N=C2)N | C1=CC=C(C=C1)N2C=C(N=C2)N.Cl |
| Topological Polar Surface Area | 43.8 Ų | N/A (Salt dependent) |
| Physical Appearance | Dark/Oily residue (prone to oxidation) | Off-white to pale yellow crystalline powder |
Biological Context: USP30 and Mitophagy
To understand the value of this molecular building block, one must understand its biological target. USP30 is the sole deubiquitylating enzyme bearing a mitochondrial addressing signal. Under cellular stress, the PINK1 kinase and Parkin (an E3 ubiquitin ligase) tag damaged mitochondria with Lys6- and Lys11-linked ubiquitin chains, signaling for autophagic clearance (mitophagy). USP30 opposes this by cleaving these ubiquitin chains [3].
Inhibiting USP30 enhances mitophagic clearance, which is highly desirable in Parkinson's Disease (where Parkin is often mutated) and cancer therapy (sensitizing cells to apoptosis) [2]. The 1-phenyl-1H-imidazol-4-amine core is frequently utilized to construct the binding pharmacophore of these inhibitors.
Diagram 1: USP30-Parkin Mitophagy Signaling Pathway and Inhibitor Intervention.
Synthetic Workflow and Experimental Protocols
The synthesis of USP30 inhibitors requires the generation of the 1-phenyl-1H-imidazol-4-amine core, followed by immediate stabilization or direct coupling. The following protocols represent a self-validating system designed to prevent intermediate degradation [2].
Protocol A: Reduction and Hydrochloride Salt Formation
Objective: Reduce 4-nitro-1-phenyl-1H-imidazole to the amine and trap it as a stable HCl salt.
-
Reaction Setup: Dissolve 4-nitro-1-phenyl-1H-imidazole (1.0 eq) in anhydrous methanol under an inert argon atmosphere.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Caution: Pd/C is pyrophoric; ensure the flask is thoroughly flushed with argon prior to addition.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂). Stir the suspension vigorously at room temperature for 2–4 hours.
-
In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the nitro precursor mass and the appearance of the free base mass (ES+ m/z 159.93) confirms complete conversion.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol. Note: Do not let the Celite pad run dry to prevent auto-ignition.
-
Salt Formation: To the filtrate, immediately add a stoichiometric excess of 4M HCl in dioxane (1.5 eq) while stirring.
-
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with diethyl ether to precipitate 1-phenyl-1H-imidazol-4-amine hydrochloride as an off-white solid. Filter and dry under high vacuum.
Protocol B: Amide Coupling for USP30 Inhibitor Synthesis
Objective: Couple the stabilized hydrochloride salt with a cyano-substituted carboxylic acid to form the active inhibitor.
-
Activation: In a dry flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Liberation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The excess base is required to neutralize the HCl salt of the amine in the next step. Stir for 10 minutes to form the active ester.
-
Coupling: Add 1-phenyl-1H-imidazol-4-amine hydrochloride (1.0 eq) to the mixture. Stir at room temperature for 12 hours.
-
Validation: Quench a 10 µL aliquot in 50% Acetonitrile/Water and analyze via LC-MS to confirm the formation of the coupled product mass.
-
Purification: Dilute with ethyl acetate, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and purify via flash chromatography.
Diagram 2: Synthetic Workflow Logic from Nitro Precursor to USP30 Inhibitor.
Analytical Validation Standards
To ensure scientific integrity and reproducibility, the synthesized 1-phenyl-1H-imidazol-4-amine hydrochloride must be validated against the following analytical baselines:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Using a standard C18 reverse-phase column with a water/acetonitrile gradient (0.1% formic acid), the free base elutes and presents a strong [M+H]⁺ peak at 159.93 [2]. The presence of a peak at m/z 158 indicates unwanted oxidation (imine formation).
-
Nuclear Magnetic Resonance (¹H NMR): In DMSO-d₆, the protonation of the amine and imidazole ring by the HCl shifts the aromatic protons downfield compared to the free base. Expected key signals include the phenyl multiplet (approx. δ 7.40–7.70 ppm) and the distinct isolated singlets of the imidazole C2 and C5 protons, which are highly sensitive to the electron-withdrawing effect of the protonated amine.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 23064470, 1-phenyl-1H-imidazol-4-amine" PubChem. URL:[Link]
- Mission Therapeutics Limited. "Cyano-substituted heterocycles with activity as inhibitors of USP30" US Patent 11370784B2 (2022).
-
Nakamura, N., & Hirose, S. "Regulation of mitochondrial morphology by USP30, a deubiquitinating enzyme present in the mitochondrial outer membrane." Molecular Biology of the Cell 19.5 (2008): 1903-1911. URL:[Link]
